4-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Kinase Selectivity Thienopyrazole Off-Target Activity

The compound 4-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 392253-44-0) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole benzamide class, a chemotype explored in pharmaceutical patents for its potential to modulate biological targets such as kinases. Its core structure features a 4,6-dihydro-2H-thieno[3,4-c]pyrazole scaffold N-substituted with a 4-chlorophenyl group and acylated with a 4-chlorobenzamide moiety.

Molecular Formula C18H13Cl2N3OS
Molecular Weight 390.28
CAS No. 392253-44-0
Cat. No. B2432240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS392253-44-0
Molecular FormulaC18H13Cl2N3OS
Molecular Weight390.28
Structural Identifiers
SMILESC1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H13Cl2N3OS/c19-12-3-1-11(2-4-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-7-5-13(20)6-8-14/h1-8H,9-10H2,(H,21,24)
InChIKeyFQAJWSLSLPBOQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 392253-44-0)


The compound 4-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 392253-44-0) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole benzamide class, a chemotype explored in pharmaceutical patents for its potential to modulate biological targets such as kinases . Its core structure features a 4,6-dihydro-2H-thieno[3,4-c]pyrazole scaffold N-substituted with a 4-chlorophenyl group and acylated with a 4-chlorobenzamide moiety. The available characterization for this specific compound is currently limited to its molecular identity (molecular formula C18H13Cl2N3OS, molecular weight 390.28) and a typical vendor-reported purity of 95%, with no quantitative pharmacological or selectivity profiling data available from peer-reviewed primary literature as of the current search .

Why Generic Substitution of 4-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is Not Advisable Without Target-Specific Data


The thieno[3,4-c]pyrazole benzamide chemotype is known to engage multiple kinase targets, including ITK and Chk-1, where even minor structural modifications can profoundly impact selectivity and potency [1] [2]. However, for 4-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, a direct quantitative comparison of its selectivity profile against closely related analogs, such as N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide (CAS 6218-68-4) or N-[2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]benzamide, is not possible because no such comparative data has been published in the peer-reviewed literature. Consequently, any assumption that this compound can be interchangeably substituted for another member of its class in a biological assay is unsupported and carries a high risk of introducing unknown variables into experimental outcomes. The sections below detail the specific, quantifiable evidence that is missing and outline the data required before any procurement decision based on scientific performance can be made.

Quantitative Differentiation Evidence for 4-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: Current Status and Data Gaps


Kinase Selectivity Profiling: A Critical Data Gap for Procurement Decisions

A quantitative comparison of kinase selectivity for this compound versus its closest analogs is not feasible because no such data exists in the public domain. While the thieno[3,4-c]pyrazole scaffold has been crystallized with ITK (PDB 4HCV) [1], and patents claim Chk-1 inhibition [2], the specific affinity and selectivity profile of the 4-chlorobenzamide variant (CAS 392253-44-0) remains uncharacterized. A researcher cannot, for example, determine if it possesses a superior selectivity window over ITK compared to a Chk-1-targeted analog because neither the ITK IC50 nor the Chk-1 IC50 for this compound has been reported. This lack of data means the compound cannot be scientifically prioritized over a characterized analog targeting the same pathway.

Kinase Selectivity Thienopyrazole Off-Target Activity

In Vitro ADME and Physicochemical Property Comparison: Absence of Definitive Data

Class-level inference from structurally related thieno[3,4-c]pyrazole benzamides suggests that the incorporation of a chlorine atom on the benzamide ring can modulate lipophilicity and metabolic stability, potentially differentiating it from non-halogenated analogs like N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide [1]. However, for 4-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, no experimentally determined logD, aqueous solubility, microsomal stability half-life, or permeability data has been published. Therefore, any claim of improved drug-like properties over a non-chlorinated comparator is speculative and not supported by the quantitative evidence required for a data-driven procurement choice.

ADME Physicochemical Properties Thienopyrazole

Lack of In Vitro Potency Data Precludes Activity-Based Selection

Patents such as RU-2441010-C2 broadly claim thieno[3,4-c]pyrazole derivatives as inhibitors of hepatitis C virus (HCV) replication [1]. A researcher investigating HCV might consider this compound and its analogs. However, the specific anti-HCV activity (e.g., EC50 in a replicon assay) and the concomitant cytotoxicity (CC50) for 4-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide are unknown. This makes it impossible to calculate a therapeutic index and compare it against a more potent or less toxic analog identified within the same patent family. A procurement decision based on presumed antiviral activity is therefore not scientifically justified.

Enzyme Inhibition Cell-Based Assay HCV

Reproducibility and Purity: The Only Verifiable Point of Differentiation

The only quantitative data point consistently reported for this specific compound is its purity, typically 95% as determined by HPLC . This serves as the sole verifiable point of differentiation against an in-house synthesized batch or a lower-purity alternative. However, this is a standard commercial specification, not a biological performance advantage.

Chemical Purity Quality Control Procurement

Potential Research Applications for 4-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Contingent on Future Data


Kinase Selectivity Profiling Panel

The compound's core scaffold suggests potential activity against kinases like ITK or Chk-1 [1] [2]. The primary research application for this compound should be its inclusion in a broad kinase selectivity panel. This experiment would directly generate the missing comparative data (IC50 values) necessary to determine if its selectivity profile offers any advantage over characterized analogs. Without this data, its use as a chemical probe is unwarranted.

Structure-Activity Relationship (SAR) Studies for Antiviral or Oncology Targets

Given the patent disclosures linking thieno[3,4-c]pyrazoles to HCV replication inhibition [3] and Chk-1 inhibition [2], this compound could serve as a comparator in an SAR series. Its value would be in mapping the biological consequence of a 4-chloro substitution on the terminal benzamide ring against unsubstituted or para-fluoro analogs. This requires parallel synthesis and comparative testing within the same assay system.

Physicochemical Property Determination for Lead Optimization

A necessary preliminary application is the experimental determination of its logD, aqueous solubility, and microsomal stability. These data would allow a quantitative comparison with other members of the series on a property-based drug-likeness scale, informing whether the 4-chloro substitution provides a tangible ADME benefit over a non-halogenated analog [4].

Quote Request

Request a Quote for 4-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.